molecular formula C18H18O6 B052363 (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid CAS No. 138794-81-7

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid

Cat. No.: B052363
CAS No.: 138794-81-7
M. Wt: 330.3 g/mol
InChI Key: ZRRDKHFYTWVMFV-HZPDHXFCSA-N
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Description

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is a high-value, enantiopure chiral building block and synthetic intermediate of significant interest in organic and medicinal chemistry. Its core research value lies in its defined (2R,3R) stereochemistry, which serves as a rigid, non-racemic template for the asymmetric synthesis of complex molecules. The compound features two benzyl-protected hydroxyl groups and two carboxylic acid functionalities, providing versatile handles for selective deprotection and further derivatization. Researchers utilize this diacid as a precursor for synthesizing chiral ligands, particularly for metal-catalyzed asymmetric reactions, and as a key intermediate in the construction of biologically active compounds, peptidomimetics, and sophisticated molecular architectures where precise three-dimensional spatial orientation is critical. The benzyl ether protecting groups offer stability during synthetic sequences and can be cleanly removed under controlled conditions (e.g., catalytic hydrogenolysis) to reveal the parent chiral diol, thereby enabling a divergent synthesis strategy. This compound is essential for probing stereostructure-activity relationships (SSAR), developing new chiral catalysts, and advancing the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. It is supplied For Research Use Only and is strictly intended for laboratory applications.

Properties

IUPAC Name

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRDKHFYTWVMFV-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245459
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138794-81-7
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138794-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis typically begins with (2R,3R)-tartaric acid, a naturally occurring chiral dihydroxy dicarboxylic acid. This choice ensures inherent stereochemical fidelity, avoiding the need for resolution steps.

Esterification of Tartaric Acid

To mitigate interference from carboxylic acid groups during subsequent reactions, the carboxyl moieties are protected as methyl esters:

  • Reaction : (2R,3R)-tartaric acid is treated with excess methanol under acidic catalysis (e.g., H₂SO₄) to yield dimethyl (2R,3R)-tartrate.

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : >95% (crude), purified via recrystallization from ethanol.

Protection of Hydroxyl Groups

The critical step involves converting the hydroxyl groups at C2 and C3 into benzyl ethers.

Williamson Ether Synthesis

  • Deprotonation : Dimethyl (2R,3R)-tartrate is dissolved in anhydrous THF, and sodium hydride (2.2 equiv) is added at 0°C to generate alkoxide ions.

  • Benzylation : Benzyl bromide (2.5 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 24 hours.

  • Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates dimethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate.

  • Yield : 65–70%.

Mitsunobu Reaction Alternative

For enhanced stereochemical retention:

  • Reagents : Triphenylphosphine (2.2 equiv), diisopropyl azodicarboxylate (DIAD, 2.2 equiv), and benzyl alcohol (2.5 equiv).

  • Conditions : Reaction in THF at 0°C → room temperature, 12 hours.

  • Yield : 75–80%, though costlier due to reagent expenses.

Hydrolysis of Methyl Esters

The final step regenerates the carboxylic acid groups:

  • Reaction : Dimethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is treated with lithium hydroxide (4.0 equiv) in THF/water (3:1) at 0°C.

  • Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in ethyl acetate).

  • Workup : Acidification with HCl (1M) to pH 2, followed by extraction with ethyl acetate.

  • Purification : Recrystallization from acetone/water affords the title compound.

  • Yield : 85–90%.

Optimization and Challenges

Stereochemical Integrity

  • Risk of Epimerization : Elevated temperatures during benzylation or hydrolysis may racemize the stereocenters. Mitigated by maintaining reactions below 25°C.

  • Analytical Confirmation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) verifies enantiomeric excess (>99% ee).

Side Reactions

  • Over-benzylation : Controlled stoichiometry (2.5 equiv benzyl bromide) prevents tertiary ether formation.

  • Ester Hydrolysis Incompletion : Extended reaction times (24 hours) ensure full deprotection.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Stereopurity (% ee)Cost Efficiency
Williamson EtherNaH, THF, 25°C65–70>99High
Mitsunobu ReactionDIAD, PPh₃, 0°C → 25°C75–80>99Low

Key Insight : The Williamson method offers cost advantages, while Mitsunobu provides marginally higher yields at greater expense.

Scalability and Industrial Relevance

The patent-derived Williamson protocol is preferred for large-scale synthesis due to:

  • Solvent Recovery : THF and hexane are efficiently recycled via distillation.

  • Catalyst Availability : Sodium hydride and benzyl bromide are industrially accessible.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, Ar-H), 4.85 (d, J = 11.2 Hz, 2H, OCH₂Ph), 4.72 (d, J = 11.2 Hz, 2H, OCH₂Ph), 4.42 (dd, J = 6.8, 4.4 Hz, 2H, H-2, H-3), 3.72 (s, 6H, COOCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1100 cm⁻¹ (C-O ether) .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The butanedioic acid moiety can be reduced to form butanediol derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce butanediol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H24O6
  • Molecular Weight : 364.4 g/mol
  • IUPAC Name : (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid

The compound features two phenylmethoxy groups attached to a butanedioate backbone, contributing to its unique reactivity and biological interactions.

Organic Synthesis

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals.

Biochemical Studies

The compound serves as a substrate in various biochemical assays and studies of enzyme-catalyzed reactions. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and pathways.

Pharmaceutical Development

In medicinal chemistry, (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is utilized as an intermediate in synthesizing pharmaceutical compounds. For instance, it is relevant in the synthesis of Dipyridamole, a selective inhibitor used in cardiovascular treatments .

Industrial Applications

In industrial settings, (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is employed in producing fine chemicals and as a precursor for various industrial products. Its unique properties make it suitable for large-scale applications where chirality is crucial.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid as a chiral auxiliary in asymmetric synthesis reactions. The compound facilitated the formation of enantiomerically enriched products with high yields when used alongside specific catalysts .

Case Study 2: Antioxidant Properties

Research has indicated that the phenolic components of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid exhibit antioxidant properties. These properties are beneficial for protecting cells from oxidative stress and have implications in developing therapeutic agents targeting oxidative damage.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid involves its interaction with various molecular targets. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the butanedioic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Diethyl (2R,3R)-2,3-Bis(benzyloxy)succinate

  • Molecular Formula : C₂₂H₂₆O₆ (MW: 386.44)
  • Key Differences :
    • The carboxylic acid groups are esterified as ethyl esters, increasing lipophilicity.
    • Retains the (2R,3R) configuration but lacks free carboxylic acids, making it less polar and more suitable as a synthetic intermediate .
  • Applications : Used in protecting-group strategies during synthesis due to its stability under acidic conditions .

(2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic Acid (Di-p-toluoyl-L-tartaric Acid)

  • Molecular Formula : C₂₀H₁₈O₈ (MW: 386.36)
  • Key Differences :
    • Substituted with p-toluoyl (4-methylbenzoyl) groups instead of benzyloxy.
    • Enhanced steric hindrance and altered electronic properties due to methyl groups on the aromatic rings .
  • Applications : Employed in chiral resolution processes and as a catalyst in asymmetric synthesis .

Chicoric Acid (Cichoric Acid)

  • Molecular Formula : C₂₂H₁₈O₁₂ (MW: 474.37)
  • Key Differences: Features caffeoyl (3,4-dihydroxycinnamoyl) substituents, conferring antioxidant and immunomodulatory properties. Natural occurrence in Echinacea purpurea, with demonstrated bioactivity in pharmacological research .
  • Applications : Studied for antiviral, anti-inflammatory, and neuroprotective effects; used as a reference standard in food and cosmetic research .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight Polarity Key Applications
(2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid Benzyloxy 330.33 Moderate Synthetic intermediates
Diethyl ester analog Ethyl esters 386.44 Low Protecting-group chemistry
Di-p-toluoyl-L-tartaric acid 4-Methylbenzoyl 386.36 Moderate Chiral resolution
Chicoric acid Caffeoyl 474.37 High Pharmacological research
  • Polarity : Chicoric acid’s dihydroxyphenyl groups increase hydrophilicity, whereas benzyloxy and toluoyl derivatives exhibit intermediate to low polarity .
  • Bioactivity : Chicoric acid’s caffeoyl groups enable radical scavenging, while the benzyloxy analog lacks significant bioactivity due to inert substituents .

Stereochemical Influence

All compounds share the (2R,3R) configuration, critical for:

  • Enantioselective interactions with biological targets (e.g., enzymes in chicoric acid’s immunomodulatory pathway) .
  • Crystallinity and solubility , as seen in chicoric acid’s storage requirements (-20°C) versus the room-temperature stability of the benzyloxy analog .

Pharmacological Relevance

  • Chicoric acid inhibits HIV-1 integrase (IC₅₀: 1–10 μM) and enhances cytokine production in immune cells, attributed to its catechol moieties .

Biological Activity

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is a chiral compound that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound features two phenylmethoxy groups attached to a butanedioic acid backbone, which is characterized by the specific stereochemistry of (2R,3R). This stereochemical configuration is critical for its biological interactions and reactivity.

Table 1: Structural Characteristics

PropertyValue
Chemical FormulaC17_{17}H18_{18}O4_{4}
CAS Number138794-81-7
Molecular Weight286.32 g/mol
Melting PointNot specified

The biological activity of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid primarily involves its interaction with enzymes and receptors. The chiral centers enhance binding affinity to specific biological targets, which can modulate various biochemical pathways.

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic processes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme-substrate dynamics.
  • Receptor Binding : The phenylmethoxy groups facilitate interactions with receptor sites, potentially leading to changes in receptor activation or inhibition.

Biological Activity

Research indicates that (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid exhibits several biological activities:

Table 2: Summary of Biological Activities

Activity TypeObservations/Findings
AntioxidantPotential antioxidant properties noted
Anti-inflammatoryInhibition of pro-inflammatory cytokines suggested
Enzyme InhibitionInteraction with metabolic enzymes indicated

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid:

  • Study on Enzyme Substrates : A study investigated the interactions between chiral compounds and metabolic enzymes. The findings indicated that similar compounds could modulate enzyme activity through competitive inhibition mechanisms.
  • Inflammation Models : Research on structurally related molecules demonstrated significant reductions in inflammatory markers in vitro. These findings suggest that (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid may also exhibit similar effects under appropriate conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid, and how can reaction conditions be optimized to minimize diastereomeric byproducts?

  • Methodological Answer : The synthesis typically involves stereoselective protection of tartaric acid derivatives. For example, diethyl tartrate can be reacted with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce phenylmethoxy groups. Optimization includes controlling reaction temperature (40–60°C) and using chiral catalysts to enhance enantiomeric excess. Monitoring by thin-layer chromatography (TLC) and purification via silica gel chromatography are critical to isolate the desired (2R,3R)-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm stereochemistry through coupling constants (e.g., J2,3J_{2,3} values). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® AD-H) resolves enantiomeric impurities. Mass spectrometry (MS) validates molecular weight, while polarimetry or Raman optical activity (ROA) provides complementary stereochemical data .

Q. How should researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Due to its hydrophobic benzyl groups, the compound exhibits low aqueous solubility. Pre-dissolution in dimethyl sulfoxide (DMSO) followed by dilution in buffered solutions (e.g., PBS) is common. Sonication or use of surfactants (e.g., Tween-80) can improve dispersion. Stability studies (e.g., via UV-Vis spectroscopy) should confirm integrity post-solubilization .

Q. What are the recommended storage conditions to prevent degradation of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilization enhances long-term stability. Periodic purity checks via HPLC or 1H^{1}\text{H}-NMR are advised to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How does the stereochemistry of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid influence its interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies can map stereospecific binding pockets. Comparative assays with (2S,3S)- and meso-isomers quantify enantiomer-specific activity. For example, chicoric acid analogs (structurally related) show stereochemistry-dependent inhibition of HIV integrase, suggesting similar mechanisms for this compound .

Q. What strategies can resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch variability in compound purity via quantitative NMR (qNMR). Meta-analyses of published data should account for differences in cell lines, assay protocols, and solvent systems .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., ester hydrolysis). Validate predictions with in vitro liver microsome assays. Isotopic labeling (e.g., 14C^{14}\text{C}) tracks metabolite formation via LC-MS/MS .

Q. What advanced techniques are required to analyze the compound’s role in multi-step synthetic pathways, such as its use as a chiral building block?

  • Methodological Answer : Employ X-ray crystallography to confirm intermediate structures during total synthesis. Kinetic resolution studies (e.g., using lipases) optimize enantioselectivity in downstream reactions. Process analytical technology (PAT), such as inline FTIR, monitors real-time reaction progress .

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